molecular formula C13H26O2 B14254994 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol CAS No. 404344-45-2

1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol

Cat. No.: B14254994
CAS No.: 404344-45-2
M. Wt: 214.34 g/mol
InChI Key: YYCMDSULBAGVMH-IBSWDFHHSA-N
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Description

1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with a methyl and an isopropyl group

Preparation Methods

The synthesis of 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol can be achieved through several methods. One common synthetic route involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties . In medicine, it is being explored for its potential use in drug delivery systems due to its ability to enhance the permeability of hydrophilic drugs .

Mechanism of Action

The mechanism of action of 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to enhance the permeability of hydrophilic drugs by forming bonds that are capable of undergoing enzymatic cleavage in the body . This property makes it a valuable compound for drug delivery systems.

Comparison with Similar Compounds

1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol can be compared to other similar compounds such as 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}ethanol and 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}butanol. These compounds share a similar cyclohexyl ring structure but differ in the length and nature of the alkyl chain attached to the oxygen atom.

Properties

CAS No.

404344-45-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-2-ol

InChI

InChI=1S/C13H26O2/c1-9(2)12-6-5-10(3)7-13(12)15-8-11(4)14/h9-14H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1

InChI Key

YYCMDSULBAGVMH-IBSWDFHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCC(C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCC(C)O)C(C)C

Origin of Product

United States

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